2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol
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Overview
Description
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol typically involves the reaction of 2-amino-6-chloropyrimidine with 1-phenylethanol under specific conditions. One common method involves the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the ring.
2-Amino-6-chloropyrimidin-4-yl)cyanamide: Another pyrimidine derivative with different functional groups.
Uniqueness
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-phenylethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN4O |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-phenylethanol |
InChI |
InChI=1S/C12H13ClN4O/c13-10-6-11(17-12(14)16-10)15-7-9(18)8-4-2-1-3-5-8/h1-6,9,18H,7H2,(H3,14,15,16,17) |
InChI Key |
HMTHJXVXSRBVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC(=NC(=N2)N)Cl)O |
Origin of Product |
United States |
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